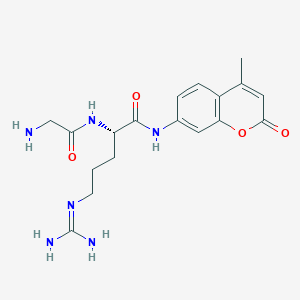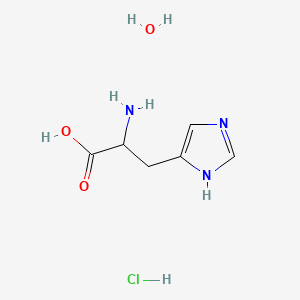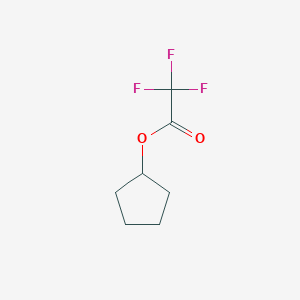
トリフルオロ酢酸シクロペンチル
概要
説明
Cyclopentyl trifluoroacetate is a chemical compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 g/mol . It is known for its antiviral properties and acts as a competitive antagonist of the b2 receptor, which is found in the liver and other tissues . This compound has been shown to inhibit virus-induced hepatitis in rats and has activity against several viruses, including polio, herpes simplex, and influenza A .
科学的研究の応用
Cyclopentyl trifluoroacetate has a wide range of applications in scientific research:
作用機序
Target of Action
Cyclopentyl trifluoroacetate is a chemical compound used in various synthetic protocols and medicinal aspects . The specific target site of this compound remains unidentified
Mode of Action
It is known to participate in sequential carbon-fluorine (C–F) bond functionalizations of trifluoroacetamides and trifluoroacetates . The reaction begins with the activation of a carbonyl oxygen atom by a 4-dimethylaminopyridine-boryl radical, followed by a spin-center shift to trigger the C–F bond scission . This process enables the sequential generation of difluoro- and monofluoroalkyl radicals .
Biochemical Pathways
Cyclopentyl trifluoroacetate is involved in the synthesis of a variety of heterocyclic compounds of medicinal interest . These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds . .
Result of Action
It is known to participate in the synthesis of a variety of heterocyclic compounds of medicinal interest . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclopentyl trifluoroacetate. For instance, TFA, a related compound, has been detected in various environmental settings, including rain, fog, and water bodies . .
生化学分析
Biochemical Properties
Cyclopentyl trifluoroacetate plays a significant role in biochemical reactions, particularly as an antiviral agent. It acts as a competitive antagonist of the beta-2 receptor, which is found in the liver and other tissues . This compound has been shown to inhibit virus-induced hepatitis in rats and the replication of several different viruses, including polio, herpes simplex, and influenza A . Cyclopentyl trifluoroacetate interacts with enzymes involved in viral glycoprotein synthesis by binding to the enzyme required for glycoprotein synthesis on the surface of cells . This interaction inhibits the synthesis of viral glycoproteins, thereby preventing the replication of viruses.
Cellular Effects
Cyclopentyl trifluoroacetate has various effects on different types of cells and cellular processes. It influences cell function by inhibiting viral replication, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism . For example, the inhibition of viral glycoprotein synthesis by cyclopentyl trifluoroacetate can disrupt the normal functioning of infected cells, leading to altered gene expression and metabolic changes. Additionally, cyclopentyl trifluoroacetate has been shown to affect the liver, causing mild liver hypertrophy in rats .
Molecular Mechanism
The molecular mechanism of cyclopentyl trifluoroacetate involves its ability to inhibit viral glycoprotein synthesis by binding to the enzyme required for this process on the surface of cells . This binding interaction prevents the synthesis of viral glycoproteins, which are essential for viral replication. Additionally, cyclopentyl trifluoroacetate acts as a competitive antagonist of the beta-2 receptor, which further contributes to its antiviral properties . The inhibition of viral glycoprotein synthesis and the antagonism of the beta-2 receptor are key mechanisms through which cyclopentyl trifluoroacetate exerts its antiviral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclopentyl trifluoroacetate can change over time. Studies have shown that the compound is relatively stable and does not degrade quickly . Long-term exposure to cyclopentyl trifluoroacetate can lead to changes in cellular function, such as mild liver hypertrophy in rats . These temporal effects highlight the importance of monitoring the stability and degradation of cyclopentyl trifluoroacetate in laboratory experiments to ensure accurate and reliable results.
Dosage Effects in Animal Models
The effects of cyclopentyl trifluoroacetate vary with different dosages in animal models. At low doses, the compound has been shown to inhibit viral replication without causing significant adverse effects . At higher doses, cyclopentyl trifluoroacetate can cause toxic effects, such as liver hypertrophy in rats . These dosage-dependent effects underscore the importance of determining the appropriate dosage of cyclopentyl trifluoroacetate to achieve the desired antiviral effects while minimizing potential toxicity.
Metabolic Pathways
Cyclopentyl trifluoroacetate is involved in various metabolic pathways, particularly those related to its antiviral properties. The compound interacts with enzymes involved in viral glycoprotein synthesis, inhibiting this process and preventing viral replication . Additionally, cyclopentyl trifluoroacetate is metabolized by the liver, where it can cause mild liver hypertrophy in rats . The metabolic pathways of cyclopentyl trifluoroacetate are essential for understanding its antiviral effects and potential toxicity.
Transport and Distribution
Cyclopentyl trifluoroacetate is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . For example, cyclopentyl trifluoroacetate can be transported by sea salt aerosol, which allows it to travel long distances and accumulate in the environment . Understanding the transport and distribution of cyclopentyl trifluoroacetate is crucial for assessing its environmental impact and potential health risks.
Subcellular Localization
The subcellular localization of cyclopentyl trifluoroacetate is an important factor in its activity and function. The compound is known to localize in subcellular organelles, such as the endoplasmic reticulum and Golgi apparatus, where it can interact with enzymes involved in viral glycoprotein synthesis . This localization is essential for the antiviral effects of cyclopentyl trifluoroacetate, as it allows the compound to inhibit viral glycoprotein synthesis at the site of its production. Additionally, cyclopentyl trifluoroacetate may undergo post-translational modifications that direct it to specific compartments or organelles within the cell .
準備方法
Cyclopentyl trifluoroacetate can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentanol with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and yields cyclopentyl trifluoroacetate as the main product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Cyclopentyl trifluoroacetate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroacetate group is replaced by other nucleophiles.
Reduction: It can be reduced to cyclopentyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include bases like pyridine, acids like hydrochloric acid, and reducing agents like LiAlH4. The major products formed from these reactions are cyclopentanol and trifluoroacetic acid .
類似化合物との比較
Cyclopentyl trifluoroacetate can be compared with other similar compounds such as trifluoroacetic acid and its derivatives. While trifluoroacetic acid is widely used as a solvent and reagent in organic synthesis, cyclopentyl trifluoroacetate offers unique antiviral properties and specific reactivity due to the presence of the cyclopentyl group . Other similar compounds include ethyl trifluoroacetate and methyl trifluoroacetate, which also serve as reagents in organic synthesis but lack the antiviral activity of cyclopentyl trifluoroacetate .
特性
IUPAC Name |
cyclopentyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)6(11)12-5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCONYJQZFUESJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334935 | |
| Record name | Cyclopentyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-13-9 | |
| Record name | Cyclopentyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the ring size of a cyclic substrate influence the rate of solvolysis when a trimethylsilyl group is present?
A: Research suggests that the rate of solvolysis for cyclic substrates containing a trimethylsilyl group is influenced by both ring strain and the dihedral angle between the silicon-carbon bond and the developing positive charge. [] For example, cis-2-(trimethylsilyl)cyclopentyl trifluoroacetate solvolyzes faster than the analogous six-membered ring compound, attributed to the reduced ring strain in the five-membered ring system. [] Conversely, the trans isomer of the five-membered ring solvolyzes significantly slower, indicating a less favorable dihedral angle for hyperconjugative stabilization of the developing positive charge. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


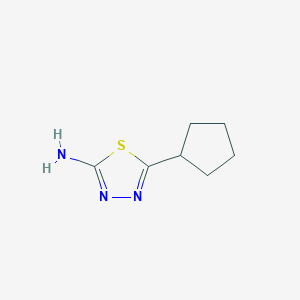

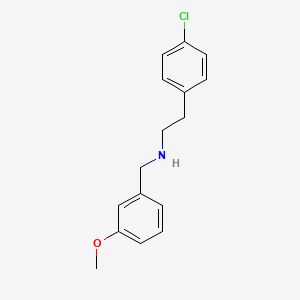
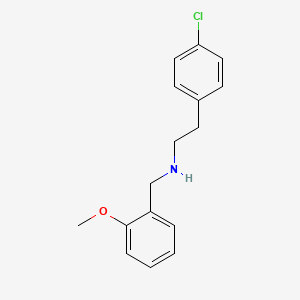
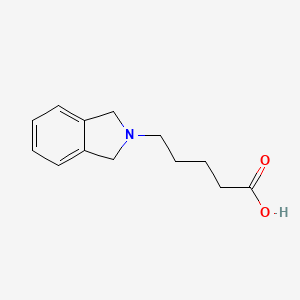


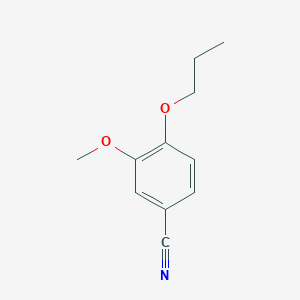
![2,5-dimethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1348479.png)
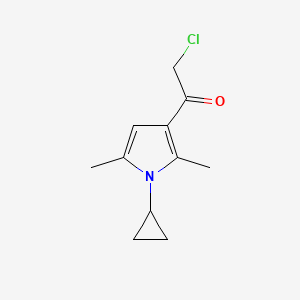
![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)
